Octadeca-6,9,12-trien-1-ol
Description
Nomenclature and Isomeric Considerations in Research Contexts
Octadeca-6,9,12-trien-1-ol is a long-chain fatty alcohol characterized by an 18-carbon chain with three double bonds and a primary alcohol functional group at the first carbon. ebi.ac.uk The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules involves identifying the longest carbon chain containing the hydroxyl group and numbering it to give the hydroxyl group the lowest possible number. libretexts.org The positions of the double bonds are indicated by the locants 6, 9, and 12.
A crucial aspect of its chemistry is the potential for stereoisomerism arising from the geometry of the three double bonds. Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to multiple possible stereoisomers. The specific stereochemistry is critical as it dictates the molecule's three-dimensional shape and, consequently, its biological activity.
The most commonly studied isomer is (6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol, also known as γ-linolenyl alcohol. larodan.comnih.gov This all-cis configuration is analogous to the essential fatty acid, γ-linolenic acid. qmul.ac.ukgenome.jp Other isomers, such as the all-trans and mixed cis/trans configurations, are also subjects of research, particularly in the synthesis of specific stereoisomers for structure-activity relationship studies. nih.govvulcanchem.com
The table below summarizes the key nomenclature and isomeric details for the most common form of this compound.
| Property | Value |
| IUPAC Name | (6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol |
| Common Name | γ-Linolenyl alcohol |
| Molecular Formula | C18H32O |
| Molecular Weight | 264.45 g/mol |
| CAS Number | 24149-05-1 |
Overview of Research Significance within Fatty Alcohol Biochemistry and Natural Products
The research significance of this compound stems from its roles in fatty alcohol biochemistry and as a natural product. Polyunsaturated fatty alcohols, while less common than their saturated and monounsaturated counterparts, play important roles in various biological systems. cleaninginstitute.orgresearchgate.net
In the realm of biochemistry, research has focused on the metabolic pathways involving polyunsaturated fatty alcohols. These compounds can be derived from the reduction of their corresponding fatty acids. rsc.org For instance, γ-linolenyl alcohol is derived from γ-linolenic acid. d-nb.info The metabolism of these alcohols is of interest as they can influence membrane composition and function, and serve as precursors for other bioactive molecules. nih.gov
As a natural product, this compound and its derivatives have been identified in various organisms, including plants and insects. In plants, these compounds can be involved in defense mechanisms. wikipedia.org For example, some studies have identified (9Z,12Z,15Z)-octadecatrien-1-ol, an isomer of the subject compound, in plant extracts with antimicrobial properties. isisn.org
In the context of insect chemical ecology, polyunsaturated fatty alcohols and their aldehyde derivatives are often components of sex pheromones. google.comwmo.int Research has shown that specific isomers of octadecatrienols and related compounds are crucial for attracting mates in certain moth species. researchgate.net The precise blend and stereochemistry of these compounds are often species-specific, highlighting the importance of stereoselective synthesis in this area of research. nih.gov
Historical Perspectives on Polyunsaturated Fatty Alcohol Investigations
The investigation of polyunsaturated fatty acids (PUFAs) has a longer history than that of their corresponding alcohols. The essential nature of certain PUFAs, like linoleic acid, was established in the early 20th century. frontiersin.org This foundational work on fatty acids paved the way for later investigations into their metabolic derivatives, including fatty alcohols.
Early research on fatty alcohols primarily focused on saturated and monounsaturated forms, which are more abundant in nature. gerli.com The study of polyunsaturated fatty alcohols gained momentum as analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), became more sophisticated, allowing for the identification of these less common compounds in natural extracts. researchgate.netnist.gov
The synthesis of specific isomers of polyunsaturated fatty alcohols has been a significant area of research, driven by the need for pure standards for biological testing and structure elucidation. nih.govmdpi.comresearchgate.net These synthetic efforts have been crucial for confirming the structures of natural products and for understanding the structure-activity relationships of pheromones and other bioactive compounds. researchgate.net
The timeline below highlights key milestones in the broader field of polyunsaturated lipid research, which provides the context for the investigation of this compound.
| Year | Milestone |
| 1929 | George and Mildred Burr demonstrate the essentiality of certain fatty acids in the diet. frontiersin.org |
| Mid-20th Century | Advancements in chromatography techniques allow for the separation and analysis of different fatty acids. |
| 1960s | Research begins to elucidate the metabolic pathways of polyunsaturated fatty acids, including desaturation and elongation processes. nih.gov |
| Late 20th Century | Increasing identification of polyunsaturated fatty alcohols and their derivatives as insect pheromones. google.com |
| 21st Century | Continued research into the biological activities of polyunsaturated fatty alcohols and the development of stereoselective synthetic methods. nih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
56630-94-5 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-6,9,12-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3 |
InChI Key |
WFYSUQMCIPGKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCO |
Origin of Product |
United States |
Natural Occurrence and Biodiversity Distribution of Octadeca 6,9,12 Trien 1 Ol
Presence in Insect Secretions and Chemical Communication Systems
Chemical signals, or semiochemicals, are fundamental to insect communication, mediating behaviors such as mating, aggregation, and foraging. eolss.netnih.gov Long-chain unsaturated alcohols are a class of compounds frequently found in these chemical blends.
The cephalic labial glands of male bumblebees produce complex secretions that function as sex pheromones to attract queens. uliege.beresearchgate.netbiologists.com
Bombus terrestris & Bombus lucorum : Detailed chemical analyses of the labial gland secretions of males from these two bumblebee species have been conducted. uliege.beresearchgate.net These studies have identified a complex mixture of compounds, including fatty acid esters, hydrocarbons, and other long-chain alcohols. researchgate.neteje.cz Specifically, the isomer (Z,Z,Z)-octadeca-9,12,15-trien-1-ol has been identified as a component of these secretions, which elicits an antennal response in queens. uliege.bewikipedia.org However, the specific compound Octadeca-6,9,12-trien-1-ol has not been reported as a constituent in the reviewed literature concerning these species. uliege.be
Table 2: Analysis of Labial Gland Secretions in Bombus Species This interactive table summarizes the findings regarding key chemical components.
| Insect Species | Presence of this compound | Key Reported Pheromone Components |
|---|---|---|
| Bombus terrestris | Not Reported | 2,3-dihydrofarnesol, Ethyl dodecanoate, (Z,Z,Z)-octadeca-9,12,15-trien-1-ol uliege.beuliege.be |
| Bombus lucorum | Not Reported | Ethyl (Z)-tetradec-9-enoate, (Z,Z,Z)-octadeca-9,12,15-trien-1-ol uliege.beeje.czwikipedia.org |
Insects use a sophisticated chemical language to navigate their environment and interact with each other. nih.govtaylorfrancis.com These chemical cues, or semiochemicals, can be single compounds or complex blends that influence behaviors like host plant location, mating, and avoiding predators. peerj.com The perception of these signals occurs via specialized chemoreceptors, primarily on the antennae, which can distinguish individual molecules from a complex background of odors. eolss.net
While this compound itself is not confirmed as a signaling molecule in the specified Hymenoptera, the chemical class to which it belongs—long-chain unsaturated alcohols—is integral to insect pheromone chemistry. For example, the isomer (Z,Z,Z)-octadeca-9,12,15-trien-1-ol is an electrophysiologically active component in the pheromone blend of Bombus terrestris and Bombus lucorum, demonstrating that C18 tri-unsaturated alcohols are indeed part of the chemical signaling repertoire of these insects. uliege.be The specific positioning of the double bonds is critical for receptor recognition and subsequent behavioral response, highlighting the specificity of these chemical communication systems.
Identification in Microbial Metabolites
This compound and its isomers are fatty alcohols that have been identified as metabolites in various microorganisms. Research into the metabolic profiles of microbes, particularly algae and bacteria, has led to the detection of these compounds, shedding light on their distribution in the microbial world.
Isolation from Algal Biomass (e.g., Chlorella vulgaris)
The single-celled green alga Chlorella vulgaris is a well-known microalga utilized for its nutritional and bioactive compounds. uobasrah.edu.iq Studies involving the analysis of its biomass have successfully identified the isomer (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol.
In one particular study, an ethanol (B145695) extract of C. vulgaris was analyzed using gas chromatography-mass spectrometry (GC-MS) to identify its chemical constituents. uobasrah.edu.iqresearchgate.net The analysis revealed the presence of (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol as a significant component of the extract. uobasrah.edu.iq This compound was one of several fatty acid derivatives and other bioactive molecules identified from the algal biomass. uobasrah.edu.iq The isolation process typically involves culturing the microalga, harvesting the biomass, and performing solvent extraction to obtain the chemical constituents for analysis. jmbfs.orgresearchgate.net
The table below summarizes the findings from the GC-MS analysis of the Chlorella vulgaris ethanol extract, highlighting the detection of (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol among other compounds. uobasrah.edu.iq
Table 1: Selected Compounds Identified in Chlorella vulgaris Extract
| Compound Name | Molecular Formula | Molecular Weight | Percentage (%) | Retention Time (min) |
|---|---|---|---|---|
| 9,12,15-Octadecatrien-1-ol, (Z,Z,Z) | C18H32O | 246 | 18.09 | 7.958 |
| Hexadecanoic acid, ethyl ester | C18H36O2 | 284 | 14.51 | 8.104 |
| 9,12-Octadecadienoic acid, ethyl ester | C20H36O2 | 308 | 7.74 | 9.365 |
| Phytol | C20H40O | 296 | 4.52 | 9.040 |
Data sourced from Ghwenm et al. (2020) uobasrah.edu.iq
Association with Microbial Pigment Production
The compound (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol has also been identified in association with pigment production in bacteria. Microbial pigments are of increasing interest for their natural origin and potential applications as colorants. researchgate.net
A study focusing on a red pigment produced by the bacterium Deinococcus proteolyticus utilized GC-MS to analyze the chemical compounds associated with the pigment. researchgate.net The analysis detected 15 different compounds, among which (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol was identified as being relatively abundant. researchgate.netresearchgate.net This finding suggests a potential link or co-occurrence of this fatty alcohol with the biosynthetic pathway of the red pigment in this particular bacterium. researchgate.net
Table 2: Notable Compounds Detected in Red Pigment from Deinococcus proteolyticus
| Compound Name |
|---|
| n-Hexadecanoic-acid |
| 9,12,15-Octadecatrien-1-ol, (Z, Z, Z)- |
| Phytol |
Data sourced from a GC-MS analysis of bacterial pigment. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol |
| 9,12,15-Octadecatrien-1-ol, (Z,Z,Z) |
| 9,12-Octadecadienoic acid, ethyl ester |
| 9,12-Octadecadienoic-acid, ethyl-ester |
| Aspidofractinine-3-methanol, (2.alpha, 3.beta, 5.alpha) |
| Hexadecanoic acid, ethyl ester |
| n-Hexadecanoic-acid |
| This compound |
Biosynthesis and Metabolic Pathways of Octadeca 6,9,12 Trien 1 Ol
Enzymatic Catalysis in Polyunsaturated Fatty Alcohol Synthesis
The creation of polyunsaturated fatty alcohols like octadeca-6,9,12-trien-1-ol is a sophisticated biochemical process orchestrated by a suite of specialized enzymes. This process begins with fatty acid precursors and, through a series of modifications, results in the final alcohol product. Key among these enzymatic steps are the reduction of the fatty acyl group and the introduction of double bonds.
Role of Fatty Acyl Reductases (FARs) and Gene Family Expansion
Fatty acyl reductases (FARs) are crucial enzymes that catalyze the reduction of fatty acyl-CoAs or fatty acyl-ACPs to their corresponding primary alcohols. researchgate.net This is often a terminal step in the biosynthesis of fatty alcohol pheromones in insects. nih.gov The FAR gene family is evolutionarily conserved and is found across all kingdoms of life, playing diverse roles from seed oil synthesis to wax biosynthesis in mammals. nih.gov
In insects, a specific clade of FAR genes, known as pheromone-gland-specific fatty acyl reductases (pgFARs), is dedicated to sex pheromone biosynthesis. nih.gov These pgFARs, located in the endoplasmic reticulum, exhibit significant specificity and selectivity for their fatty acyl substrates, which is critical for producing the precise chemical signals needed for mate attraction. bohrium.com The diversity of insect pheromones is, in part, a result of the expansion and functional diversification of the FAR gene family. elifesciences.org For instance, studies in Spodoptera moths have identified two distinct pgFARs with different selectivities for C14 and C16 fatty acyl moieties, highlighting how multiple FARs can contribute to the synthesis of a multi-component pheromone blend. bohrium.com This gene family expansion, potentially facilitated by transposable elements, has played a key role in the evolution of chemical communication systems, particularly in groups like Hymenoptera. elifesciences.org
The activity of these reductases can be highly specific, as seen in the European corn borer, Ostrinia nubilalis, where variations in FAR enzymatic specificities contribute to the diversity of sex pheromone signals. elifesciences.org However, in some cases, a single pgFAR with a broad substrate range can be responsible for producing a complex mixture of fatty alcohols, as observed in small ermine moths of the genus Yponomeuta. pnas.org
Desaturation and Elongation Processes in the Formation of Carbon-Carbon Double Bonds
The introduction and positioning of double bonds within the fatty acid chain are critical for the biological activity of many pheromones, including this compound. This is accomplished through the coordinated action of two key enzyme families: fatty acid desaturases and elongases. nih.govbohrium.com These membrane-bound enzymes, primarily located in the endoplasmic reticulum, regulate the length and degree of unsaturation of fatty acids. bohrium.com
Desaturases are responsible for introducing double bonds at specific positions in the fatty acyl chain. researchgate.net In the context of pheromone biosynthesis, specific desaturases, such as Δ11-desaturases, are commonly involved. pnas.org For instance, in the cabbage looper, Trichoplusia ni, a Δ11-desaturase acts on palmitic acid as an initial step in pheromone production. pnas.org The evolution of new pheromone blends can be driven by changes in the activity or expression of different desaturase genes. pnas.org
Elongases catalyze the addition of two-carbon units to the fatty acid chain, thereby increasing its length. bohrium.comresearchgate.net This process is essential for converting common C16 and C18 fatty acids into the longer-chain precursors required for some pheromones. researchgate.net The synthesis of highly unsaturated fatty acids often involves multiple cycles of desaturation and elongation. scispace.combasicmedicalkey.com
The interplay between desaturases and elongases allows for the generation of a wide array of unsaturated fatty acids with varying chain lengths and double bond configurations, which are then available as substrates for FARs.
Precursor Substrate Utilization
The biosynthesis of this compound relies on the availability of specific polyunsaturated fatty acid precursors. These precursors are either derived from the diet or synthesized de novo and then channeled into the pheromone production pathway.
Derivation from Alpha-Linolenic Acid and Other Polyunsaturated Fatty Acids
Alpha-linolenic acid (ALA), an 18-carbon omega-3 fatty acid, is a common dietary precursor for a class of insect sex pheromones known as Type II pheromones. researchgate.netharvard.edu These pheromones are typically long-chain hydrocarbons and their derivatives. researchgate.net The biosynthesis of these compounds often involves the elongation of ALA, followed by other modifications. researchgate.netharvard.edu For example, in the winter moth, Operophtera brumata, labeled ALA was shown to be incorporated into its hydrocarbon sex pheromone through chain elongation and desaturation. harvard.edunih.gov
The biosynthesis of this compound, with its C18 backbone and three double bonds, is directly linked to ALA. The structure of this compound is an isomer of linolenyl alcohol. ebi.ac.uk While many insects cannot synthesize ALA de novo and must obtain it from their larval diet, they possess the enzymatic machinery to modify it into species-specific pheromones. db-thueringen.de In some cases, other polyunsaturated fatty acids can also serve as precursors.
Integration into Lipid Metabolism and Cellular Signaling Pathways
In many moth species, the synthesis of pheromones is a highly regulated process, often under the control of neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN can stimulate the activity of enzymes in the biosynthetic pathway, ensuring that pheromone production is coordinated with the appropriate time for mating. royalsocietypublishing.org However, the production of some hydrocarbon pheromones derived from dietary precursors appears to be independent of PBAN regulation. nih.gov
The transport of fatty acid precursors and intermediates to the site of pheromone synthesis, typically the pheromone gland in female moths, is another critical aspect. Carrier proteins in the hemolymph are thought to facilitate the movement of these hydrophobic molecules from sites of synthesis or storage to the gland. nih.gov
Comparative Biosynthetic Strategies Across Diverse Organisms
While the fundamental enzymatic steps of desaturation, elongation, and reduction are conserved, the specific strategies for producing fatty alcohol pheromones vary considerably across different organisms, leading to the vast diversity of chemical signals observed in nature.
In many moth species, a common strategy involves the de novo synthesis of saturated fatty acids like palmitic acid or stearic acid, followed by a series of species-specific desaturation and sometimes chain-shortening steps to produce the final pheromone components. mdpi.com This is characteristic of what are known as Type I pheromones. mdpi.com
In contrast, the biosynthesis of Type II pheromones, which includes many polyunsaturated hydrocarbons and their derivatives, relies on the modification of dietary polyunsaturated fatty acids like linoleic acid and alpha-linolenic acid. researchgate.net This highlights a different evolutionary strategy that leverages externally sourced precursors.
The enzymatic machinery itself also shows variation. While some species utilize a single, broadly specific FAR to produce a multi-component blend, others employ multiple, highly specific FARs to achieve the same outcome. bohrium.compnas.org This suggests that different evolutionary paths have led to the same functional result of creating a species-specific pheromone signal.
Furthermore, the site of biosynthesis can differ. While many pheromones are synthesized within the specialized pheromone gland, some hydrocarbon precursors are produced in other tissues, like oenocytes, and then transported to the gland for final modification and release. harvard.edunih.gov
The table below summarizes some of the key enzymes and precursors involved in the biosynthesis of fatty acid-derived pheromones in different insect orders.
| Enzyme Family | Function | Precursors | Organism Examples |
| Fatty Acyl Reductases (FARs) | Reduction of fatty acyls to fatty alcohols | Fatty acyl-CoAs | Moths (Lepidoptera), Bumble bees (Hymenoptera) elifesciences.orgpnas.org |
| Desaturases | Introduction of double bonds | Saturated and unsaturated fatty acids | Moths (Lepidoptera), Mammals bohrium.compnas.org |
| Elongases | Chain elongation of fatty acids | Fatty acids | Moths (Lepidoptera), Mammals bohrium.comresearchgate.net |
Biological Roles and Molecular Mechanisms of Octadeca 6,9,12 Trien 1 Ol in Non Human Biological Systems
Antimicrobial Efficacy and Mechanistic Investigations
Linolenyl alcohol has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. smolecule.comtargetmol.combioscience.co.uktargetmol.commedchemexpress.commedchemexpress.com Its efficacy has been evaluated against several bacterial strains, and research has begun to uncover the molecular mechanisms underlying its antibacterial action.
Antibacterial Activity Against Bacterial Strains (e.g., Streptococcus mutans, Escherichia coli, Staphylococcus aureus)
Studies have shown that linolenyl alcohol effectively inhibits the growth of various bacteria. evitachem.com It has been identified as an antibacterial agent in several plant extracts and essential oils. rjpharmacognosy.irisisn.orgsemanticscholar.orgacademicjournals.org
Streptococcus mutans : Research dating back to the 1980s identified linolenyl alcohol's ability to inhibit the in-vitro growth of Streptococcus mutans, a bacterium implicated in dental caries. smolecule.commedchemexpress.commoleculardepot.com This inhibitory effect has been a consistent finding in subsequent studies. ebi.ac.uk While effective against S. mutans, repeated exposure did not alter the organism's sensitivity to the alcohol. ebi.ac.uk Extracts containing linolenyl alcohol have also shown significant activity against this oral bacterium. isisn.org
Escherichia coli : The antibacterial activity of linolenyl alcohol against the Gram-negative bacterium Escherichia coli appears to be less pronounced. While some plant extracts containing this compound have shown activity against E. coli, Gram-negative bacteria, in general, have been noted to be less sensitive. ebi.ac.ukresearchgate.netnih.gov
Staphylococcus aureus : Linolenyl alcohol has demonstrated notable antibacterial activity against Staphylococcus aureus. semanticscholar.orgacademicjournals.org Essential oils and plant extracts containing this compound have shown remarkable efficacy against this common pathogen. rjpharmacognosy.iracademicjournals.orgtbzmed.ac.ir
| Bacterial Strain | Observed Activity | Source of Compound | Reference |
|---|---|---|---|
| Streptococcus mutans | Inhibits in-vitro growth | Isolated compound and plant extracts | smolecule.commedchemexpress.comisisn.orgmoleculardepot.comebi.ac.uk |
| Escherichia coli | Less sensitive; some extracts show activity | Plant extracts | ebi.ac.ukresearchgate.netnih.gov |
| Staphylococcus aureus | Remarkable antibacterial activity | Isolated compound, essential oils, and plant extracts | rjpharmacognosy.irsemanticscholar.orgacademicjournals.orgtbzmed.ac.ir |
Studies on Cellular and Molecular Targets of Antimicrobial Action
The antimicrobial mechanism of linolenyl alcohol appears to involve disruption of the bacterial cell membrane. Research suggests that it can damage the cell membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death. mdpi.com The hydrophobic nature of the alcohol likely facilitates its interaction with the cell membrane of bacteria. nih.gov Studies on similar compounds, like linalyl alcohol, indicate that they can expose the hydrophobic phospholipid bilayer and bind to bacterial membrane proteins, altering their structure. mdpi.com This disruption of the cell's physiological structure is a key aspect of its antibacterial action. mdpi.com
Antioxidant Properties and Oxidative Stress Mitigation
Linolenyl alcohol has been identified as a compound with significant antioxidant potential, capable of scavenging free radicals and protecting against oxidative damage. evitachem.comijpsdronline.comresearchgate.netijpsdronline.comresearchgate.net
Mechanisms of Free Radical Scavenging and Lipid Peroxidation Inhibition
Linolenyl alcohol demonstrates dose-dependent scavenging of free radicals in various assays. researchgate.netijpsdronline.com Its antioxidant properties are attributed to its ability to neutralize harmful reactive oxygen species (ROS), thereby protecting biomolecules like lipids, proteins, and DNA from oxidative damage. ijpsdronline.com The presence of unsaturated bonds in its structure makes it susceptible to oxidation, which may contribute to its free radical scavenging capabilities. evitachem.com Studies on plant extracts rich in linolenyl alcohol have confirmed their ability to scavenge DPPH, hydroxyl, and ABTS+• free radicals. semanticscholar.org
Influence on Endogenous Antioxidant Systems (e.g., CAT, GSH, SOD)
Research has indicated that compounds like linolenyl alcohol can influence endogenous antioxidant systems. While direct studies on linolenyl alcohol's specific effects on CAT, GSH, and SOD are emerging, related research provides some insights. For instance, dietary supplementation with microalgae containing various antioxidant compounds, including those related to fatty alcohols, has been shown to enhance intestinal antioxidant capacity by increasing the activity of antioxidant enzymes like catalase (CAT), glutathione (B108866) (GSH), glutathione peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD). researchgate.net These studies suggest a potential role for compounds like linolenyl alcohol in bolstering the body's natural antioxidant defenses. researchgate.netresearchgate.net
| Antioxidant Mechanism | Observed Effect | Reference |
|---|---|---|
| Free Radical Scavenging | Dose-dependent scavenging of DPPH, hydroxyl, and ABTS+• radicals | semanticscholar.orgresearchgate.netijpsdronline.com |
| Lipid Peroxidation Inhibition | Protects biomolecules from oxidative damage | ijpsdronline.com |
| Endogenous Antioxidant Systems | Potential to enhance activity of CAT, GSH, and SOD | researchgate.netresearchgate.net |
Enzymatic Modulation and Metabolic Interventions
Linolenyl alcohol is involved in various enzymatic reactions and metabolic pathways. It can be synthesized from α-linolenic acid through the action of fatty acyl-CoA reductase enzymes. smolecule.com This biosynthesis has been achieved in engineered microbial systems, such as Yarrowia lipolytica. smolecule.com Conversely, it participates in catabolic fatty alcohol cycles that interconvert it with aldehydes and acids. smolecule.com
The compound also serves as a substrate in lipase-catalyzed esterification reactions. researchgate.netnih.gov For example, it can react with acids like dihydrocaffeic acid to form esters, with high yields reported in specific solvent systems. evitachem.comresearchgate.netnih.gov This highlights its utility in biocatalysis for creating novel bioactive compounds. smolecule.com The presence of an additional double bond in linolenyl alcohol, when compared to linoleyl alcohol, appears to have little effect on the yield of these esterification reactions. researchgate.net
Inhibitory Effects on Key Enzymes (e.g., lipoxygenase)
While direct studies on the inhibitory effects of this compound on lipoxygenase are limited, research on closely related compounds provides insight into its potential activity. Lipoxygenases (LO) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of signaling molecules involved in inflammatory processes.
A patent for anti-inflammatory nitro and thia-fatty acids mentions that derivatives of gamma-linolenyl alcohol were synthesized to create compounds with biological activity. In this context, an enzyme assay demonstrated that a 15-hydroperoxy derivative and a 15-hydroxy derivative of a related compound exhibited an inhibitory effect on 15-lipoxygenase (15-LO) catalyzed oxidation of arachidonic acid, with IC50 values of 50µM and 120µM, respectively google.comgoogle.com.pg. This suggests that molecules derived from the gamma-linolenyl backbone can interact with and inhibit key enzymes in inflammatory pathways.
Further research into derivatives has been conducted. For instance, two compounds conjugated with gamma-linolenyl alcohol demonstrated potent antiproliferative activity in vitro, indicating that this fatty alcohol can be a valuable component in the synthesis of biologically active molecules researchgate.net. Although this does not directly measure enzyme inhibition by the parent alcohol, it highlights its utility as a molecular tool and a building block for enzyme-targeting agents researchgate.netmoleculardepot.com.
Table 1: Inhibitory Effects of Compounds Related to this compound on 15-Lipoxygenase This table presents data on the inhibitory concentration (IC50) of derivatives, not the parent compound.
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| 15-hydroperoxy derivative | 15-Lipoxygenase | 50 µM | google.comgoogle.com.pg |
| 15-hydroxy derivative | 15-Lipoxygenase | 120 µM | google.comgoogle.com.pg |
Impact on Lipid Metabolism and Cellular Signaling in Non-Human Models
This compound and its derivatives are actively involved in lipid metabolism and cellular signaling in various non-human models. This fatty alcohol serves as a precursor and a component in the synthesis of more complex lipids and signaling molecules.
In a study involving mice fed a specific diet, a derivative of (6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol was shown to significantly reduce hepatic triglyceride, diglyceride, and free fatty acid levels google.com. This indicates a direct influence on lipid accumulation and metabolism within the liver.
In the context of cellular signaling in platelets, the metabolism of dihomo-γ-linolenic acid (DGLA), a related fatty acid, by 12-lipoxygenase (12-LOX) produces the bioactive lipid 12-HETrE. This product can then influence intracellular cyclic AMP (cAMP) levels, a critical second messenger in platelet activation pathways google.com. While this involves a related acid, it demonstrates the potential for C18:3-derived molecules to play significant roles in cellular signaling cascades google.comgoogleapis.com.
Furthermore, this compound is used as a starting material for creating other biologically active molecules. For example, it has been chemically converted to (Z,Z,Z)-1-bromo-6,9,12-octadeca-triene, a step in the synthesis of novel fatty acid derivatives designed to have enhanced resistance to metabolic breakdown while retaining biological functions google.comgoogle.com.pg.
Chemoecological Functions and Behavioral Modulations
The chemical structure of this compound makes it a candidate for involvement in chemical communication and ecological interactions, particularly as a component of insect pheromones and in plant defense mechanisms.
Contribution to Insect Pheromone Blends and Behavioral Responses
Long-chain unsaturated alcohols are common components of insect sex pheromones, particularly in Lepidoptera. While direct identification of this compound as a pheromone is not widely documented, its isomer, linolenyl alcohol, is a known precursor to pheromone components.
In the fall webworm, Hyphantria cunea, female moths produce a pheromone blend that includes (9Z,12Z,15Z)-9,12,15-octadecatrienal. Studies using isotopically labeled linolenyl alcohol have shown that it is converted into this aldehyde pheromone component within the pheromone gland. This demonstrates that the alcohol form is a direct biosynthetic precursor to the active aldehyde pheromone, highlighting its crucial role in the production of the chemical signal used for mating.
Roles in Plant-Pathogen or Plant-Herbivore Interactions
Unsaturated fatty acids and their derivatives, including alcohols, are recognized for their roles in plant defense against pathogens and herbivores. These compounds can act directly as antimicrobial or antiviral agents or as signaling molecules that trigger plant defense responses.
In vitro studies have demonstrated that gamma-linolenyl alcohol possesses antiviral activity, capable of inactivating and inhibiting enveloped viruses such as the African swine fever virus and Herpes Simplex Virus (HSV) thegoodscentscompany.comrexresearch.comgoogle.com. Its efficacy was found to be greater than that of other tested unsaturated alcohols, suggesting a specific structure-activity relationship google.com. The mechanism may involve the disruption of the viral envelope, a common mode of action for lipid-like molecules.
Additionally, gamma-linolenyl alcohol has shown antibacterial effects. It can inhibit the in-vitro growth of the oral bacterium Streptococcus mutans, indicating a broad spectrum of antimicrobial potential that could be relevant in plant-pathogen contexts moleculardepot.com.
Synthetic Methodologies and Chemical Derivatization of Octadeca 6,9,12 Trien 1 Ol
Strategies for Total Synthesis
Total synthesis provides unambiguous access to specific isomers of octadeca-6,9,12-trien-1-ol, which is crucial for studying the structure-dependent properties of the molecule.
A primary and straightforward method for synthesizing this compound is the reduction of the corresponding polyunsaturated fatty acid, γ-linolenic acid (GLA), or its ester derivatives. This approach leverages the availability of the fatty acid from natural sources.
Powerful reducing agents, such as lithium aluminum hydride (LAH), are commonly employed for this transformation. dss.go.th LAH is highly effective at reducing the carbonyl group of carboxylic acids and esters to a primary alcohol. dss.go.th A key advantage of this reagent is its ability to perform this reduction while typically leaving the carbon-carbon double bonds within the polyunsaturated chain intact, thus preserving the original stereochemistry of the precursor. dss.go.th The reaction proceeds via the nucleophilic attack of a hydride ion on the ester's carbonyl group, forming an intermediate alkoxide salt, which is then acidified to yield the final alcohol. dss.go.th
Research has demonstrated the successful reduction of fatty acid methyl esters and triacylglycerols to their corresponding fatty alcohols. dss.go.th For instance, the reduction of vernonia oil methyl esters (VOME) has been achieved, yielding the desired alcohol products. dss.go.th This method is a fundamental technique in oleochemistry for producing fatty alcohols from various fatty acid feedstocks. constantsystems.com
Achieving specific stereoisomers, such as the all-cis ((Z,Z,Z)) or all-trans ((E,E,E)) configurations, requires more sophisticated synthetic strategies that build the molecule with precise control over the geometry of each double bond.
The synthesis of the natural (6Z,9Z,12Z)-isomer often relies on multi-step sequences starting from smaller, stereodefined building blocks. A novel and highly Z-stereoselective method involves the titanium-catalyzed cross-cyclomagnesiation of specific 1,2-dienes (allenes). nih.govacs.org This key step creates a magnesacyclopentane intermediate which, upon hydrolysis, yields a 1Z,5Z,9Z-trienol ether. nih.govacs.org For example, the reaction between (6Z)-heptadeca-1,2,6-triene and a tetrahydropyran (B127337) (THP)-protected trideca-11,12-dien-1-ol in the presence of a titanium catalyst generates the THP-ether of the desired (Z,Z,Z)-trienol with high stereoselectivity. acs.org The final alcohol can be obtained by the acidic hydrolysis of the THP protecting group. nih.gov
Other established techniques for creating specific double bond geometries include:
Wittig Reaction: This reaction is a cornerstone for forming C=C bonds. The use of specific ylides and reaction conditions can favor the formation of either Z or E isomers. nih.govresearchgate.net
Sonogashira Coupling: This cross-coupling reaction can be used to form enyne systems, which can then be selectively hydrogenated. researchgate.net
Stereoselective Hydrogenation: The reduction of an alkyne (triple bond) can yield a cis- or trans-alkene depending on the catalyst and conditions used. For example, Lindlar's catalyst is commonly used for syn-hydrogenation to produce a Z-alkene. agriculturejournals.cz
The synthesis of mixed-geometry isomers, such as (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, demonstrates the combination of these methods. A stereoselective Wittig reaction can be used to form one double bond, while another is created through a palladium-catalyzed cross-coupling followed by the stereocontrolled reduction of a triple bond. nih.gov These strategies allow for the construction of a wide array of isomers for detailed study. ethz.ch
Table 1: Key Reactions in Stereoselective Synthesis
| Reaction | Purpose | Outcome/Isomer Preference |
| LAH Reduction | Conversion of fatty acid/ester to alcohol | Preserves existing double bond geometry |
| Ti-catalyzed Cross-Cyclomagnesiation | Formation of multiple Z-double bonds simultaneously | High Z,Z,Z-selectivity |
| Wittig Reaction | C=C bond formation | Z or E selectivity depending on reagents |
| Sonogashira Coupling | Formation of C-C bonds to create enynes | Precursor for stereospecific reduction |
| Lindlar Catalysis | Alkyne to alkene reduction | Z-alkene (cis) |
Chemical Transformations and Analog Preparation
The alcohol group of this compound serves as a functional handle for further chemical modifications, enabling the creation of derivatives with tailored properties or the synthesis of analogs for research.
Derivatization of the terminal hydroxyl group can be performed for several purposes, such as protecting the group during a subsequent synthetic step, enhancing analytical detection, or altering the molecule's physical properties.
A common derivatization technique is silylation , where the alcohol is converted to a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) ether. ufv.br This is frequently done to increase the volatility and thermal stability of the compound for analytical techniques like gas chromatography-mass spectrometry (GC-MS). ufv.br
Another key strategy is the use of protecting groups in multi-step syntheses. The tetrahydropyranyl (THP) ether is a classic protecting group for alcohols. It is stable to many reaction conditions but can be easily removed under acidic conditions, allowing for selective reactions at other parts of the molecule. nih.govacs.org
Furthermore, the alcohol can be reacted to form new functional groups, thereby creating novel derivatives. For example, (6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol can be reacted with 2-bromobutanoic acid to synthesize 2-(((6Z,9Z,12Z)-octadeca-6,9,12-trien-1-yl)oxy)butanoic acid, an ether-linked carboxylic acid derivative. google.com
The synthesis of structurally related analogs is fundamental to conducting structure-activity relationship (SAR) studies. SAR studies systematically alter the structure of a molecule to understand which parts are essential for its biological activity. nih.govplos.org
For this compound and related compounds, analog synthesis can involve several modifications:
Varying Stereochemistry: As discussed, synthesizing different stereoisomers (e.g., all-Z, all-E, mixed E/Z) is a powerful way to determine if the spatial arrangement of the double bonds is critical for a specific function. researchgate.net
Isotopic Labeling: Introducing isotopes, such as Carbon-14 (¹⁴C), creates radiolabeled analogs. researchgate.net These are invaluable tools for tracking the metabolic fate, distribution, and mechanism of action of the parent compound in biological systems without significantly altering its chemical properties. nih.govresearchgate.net
By synthesizing and testing a library of such analogs, researchers can build a comprehensive model of how the chemical structure of this compound relates to its function. plos.org
Advanced Analytical Techniques for Octadeca 6,9,12 Trien 1 Ol Research
Chromatographic Separation and Quantitative Analysis
Chromatography is fundamental to the study of Octadeca-6,9,12-trien-1-ol, enabling its separation from other related compounds and its precise quantification. Gas chromatography and high-performance liquid chromatography are the principal methods utilized for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and profiling of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components exit the column, they enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio (m/z).
The identification of this compound is achieved by comparing its retention time (the time it takes to travel through the column) and its mass spectrum against those of a known standard or a reference library, such as the NIST Mass Spectrometry Data Center. The mass spectrum of a related isomer, (Z,Z,Z)-9,12,15-Octadecatrien-1-ol, shows a characteristic fragmentation pattern that can be used for identification purposes. nist.gov GC-MS is not only qualitative but also quantitative, allowing for the determination of the compound's concentration in a given sample. For enhanced volatility and improved peak shape, long-chain alcohols like this compound are often derivatized, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers before analysis.
Table 1: Typical GC-MS Parameters for Fatty Alcohol Analysis
| Parameter | Typical Value/Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min |
| Injection Mode | Splitless or Split |
| Injector Temp. | 250 - 280 °C |
| Oven Program | Initial temp ~80°C, ramped to ~280-300°C at 5-10°C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mass Range | m/z 40-500 |
| MS Detector | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purity assessment of less volatile or thermally unstable compounds like this compound. hmdb.casigmaaldrich.com It separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating fatty alcohols. rsc.org In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile, methanol, and water. rsc.org Separation is based on hydrophobicity; longer-chain and more saturated alcohols interact more strongly with the stationary phase and thus have longer retention times. The introduction of double bonds decreases the retention time. rsc.org
Since long-chain alcohols lack a strong UV chromophore, detection can be challenging. This is often overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the alcohol with a UV-absorbing agent. HPLC is particularly valuable for preparative applications, where it can be used to isolate pure fractions of this compound from complex mixtures for further structural analysis or biological testing. oregonstate.edu
Table 2: Typical HPLC Conditions for Fatty Alcohol Separation
| Parameter | Typical Value/Condition |
| Column | C18 (Octadecylsilyl), 4.6 mm ID x 150-250 mm length, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water/Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 - 40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV-Vis (with derivatization) |
Spectroscopic Characterization for Structural Elucidation
Once isolated and purified, spectroscopic techniques are employed to confirm the precise molecular structure of this compound. These methods probe the molecule with electromagnetic radiation to provide detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR are used to map out the carbon-hydrogen framework of this compound.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, the numerous methylene (-CH₂-) groups in the aliphatic chain, the protons adjacent to the double bonds (allylic), the protons on the double bonds (vinylic), and the protons on the carbon bearing the hydroxyl group.
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the terminal methyl carbon, the saturated methylene carbons, the unsaturated (alkene) carbons, and the carbon atom bonded to the hydroxyl group (C-1), which would be shifted downfield. libretexts.org Predicted ¹³C NMR data for the structurally similar γ-linolenic acid shows the alkene carbons in the 127-132 ppm range. hmdb.ca The C-1 carbon in the alcohol would typically appear in the 60-65 ppm range. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (Z,Z,Z)-6,9,12-Octadecatrien-1-ol
| Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (-CH₂OH) | ~3.64 (t) | ~62.7 |
| H-6, H-7, H-9, H-10, H-12, H-13 (vinylic) | ~5.3-5.4 (m) | ~127-132 |
| H-8, H-11 (bis-allylic) | ~2.81 (t) | ~25.6 |
| H-5, H-14 (allylic) | ~2.05 (q) | ~27.2 |
| H-18 (-CH₃) | ~0.97 (t) | ~14.3 |
| Other -CH₂- | ~1.3-1.6 (m) | ~25-32 |
| -OH | Variable | - |
Note: Predicted values are based on data for structurally similar compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and alkene functionalities.
The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov The broadness of this peak is due to intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears as a strong band between 1050 and 1200 cm⁻¹. The presence of double bonds is confirmed by a medium-intensity C=C stretching absorption around 1650 cm⁻¹ and the =C-H stretching vibrations which appear just above 3000 cm⁻¹. nih.gov The C-H stretching of the saturated alkyl chain is observed as strong peaks in the 2850-2960 cm⁻¹ region. nih.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| Alcohol (O-H) | 3200 - 3600 | Strong, Broad | Stretch (H-bonded) |
| Alkene (=C-H) | 3010 - 3100 | Medium | Stretch |
| Alkane (C-H) | 2850 - 2960 | Strong | Stretch |
| Alkene (C=C) | 1640 - 1680 | Medium, Weak | Stretch |
| Alcohol (C-O) | 1050 - 1200 | Strong | Stretch |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. This allows for the determination of a compound's elemental formula. For this compound (molecular formula C₁₈H₃₂O), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition.
By measuring the exact mass to several decimal places, HRMS provides strong evidence for the molecular formula of the compound. This is a critical step in confirming the identity of a newly isolated or synthesized molecule. The theoretical exact mass of C₁₈H₃₂O is 264.245315 Da, and an experimentally determined value from HRMS that is very close to this theoretical value confirms the elemental composition.
Table 5: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₂O |
| Nominal Mass | 264 Da |
| Monoisotopic (Exact) Mass | 264.245315 Da |
Bioanalytical Methods for Functional Assays
Advanced research on this compound necessitates sophisticated bioanalytical techniques to elucidate its biological functions. These methods are crucial for understanding its role in chemoreception and as a potential modulator of enzymatic activities.
Electroantennography (EAG) for Chemoreception Studies
Electroantennography (EAG) is a powerful technique used to measure the electrical responses of an insect's antenna to volatile chemical stimuli. This method provides valuable insights into which compounds can be detected by an insect's olfactory system and can help in identifying behaviorally active substances such as pheromones and kairomones. The process involves placing an isolated insect antenna between two electrodes and puffing a specific chemical compound over it. The resulting change in electrical potential, known as the EAG response, is recorded. The amplitude of this response is generally proportional to the number of olfactory receptor neurons that are stimulated by the compound.
While direct EAG studies on this compound are not extensively documented in publicly available literature, research on structurally similar long-chain unsaturated alcohols in various insect species, particularly moths (Lepidoptera), provides a strong basis for predicting its potential activity. For instance, studies on the sphinx moth, Manduca sexta, have demonstrated that their antennae are highly sensitive to a range of volatile compounds, including unsaturated alcohols, which are often components of host-plant odors.
In a typical EAG assay, different concentrations of a test compound are delivered to the antenna to generate a dose-response curve. This allows researchers to determine the detection threshold and the relative sensitivity of the antenna to the compound. Comparative studies often include positive controls (known active compounds) and negative controls (solvent alone) to validate the results.
Below is an interactive data table summarizing hypothetical EAG responses to a series of unsaturated C18 alcohols, illustrating the type of data generated in such studies. This data is representative of typical findings in EAG research with analogous compounds.
| Compound | Concentration (µg) | Mean EAG Response (mV) | Standard Error |
| This compound | 1 | 0.8 | 0.1 |
| 10 | 1.5 | 0.2 | |
| 100 | 2.8 | 0.3 | |
| (Z)-9-Octadecen-1-ol | 1 | 0.5 | 0.1 |
| 10 | 1.1 | 0.1 | |
| 100 | 2.1 | 0.2 | |
| Hexane (Control) | - | 0.1 | 0.05 |
This table presents hypothetical data for illustrative purposes.
In vitro Enzymatic Inhibition Assays
In vitro enzymatic inhibition assays are fundamental in biochemical and pharmacological research to identify and characterize molecules that can modulate the activity of specific enzymes. These assays are crucial for understanding the mechanism of action of a compound and for screening potential therapeutic agents or bioactive molecules. The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.
Research into the enzymatic inhibition properties of this compound is an emerging area. However, studies on structurally related unsaturated C18 fatty acids and their derivatives have revealed significant inhibitory effects on various key enzymes. These findings suggest that this compound may also possess important enzyme-modulating activities.
For example, conjugated linoleic acids (C18:2) have been shown to be potent inhibitors of mammalian DNA polymerases and DNA topoisomerases. nih.gov These enzymes are critical for DNA replication and repair, making them important targets in cancer therapy. The inhibitory activity is dependent on the three-dimensional structure of the fatty acid, with specific spatial dimensions being crucial for binding to the enzyme's active site. nih.gov
Furthermore, derivatives of unsaturated fatty acids have been found to inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (LOX) and cyclooxygenases (COX). nih.gov These enzymes are responsible for the production of pro-inflammatory mediators like leukotrienes and prostaglandins (B1171923) from arachidonic acid. Linoleyl hydroxamic acid, a derivative of linoleic acid, has demonstrated potent and selective inhibition of 15-lipoxygenase with an IC50 value in the nanomolar range, indicating a high level of potency. nih.gov
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The following interactive data table summarizes the inhibitory activities of various unsaturated C18 compounds against different enzymes, as reported in the scientific literature.
| Compound | Enzyme | IC50 Value (µM) |
| α-Eleostearic acid (18:3) | DNA Polymerase α | 3.5 |
| DNA Topoisomerase I | 5.2 | |
| Linoleic acid (18:2) | DNA Polymerase α | 8.1 |
| DNA Topoisomerase I | 12.5 | |
| Linoleyl hydroxamic acid | 5-Lipoxygenase (h5-LO) | 7 |
| 12-Lipoxygenase (12-LO) | 0.6 | |
| 15-Lipoxygenase (15-LO) | 0.02 | |
| Cyclooxygenase-1 (COX-1) | 60 | |
| Cyclooxygenase-2 (COX-2) | 60 |
This table is generated based on data from published research on related compounds. nih.govnih.gov
Future Perspectives and Emerging Research Avenues for Octadeca 6,9,12 Trien 1 Ol
Discovery of Novel Biological Targets and Signaling Pathways
The primary known biological activity of Octadeca-6,9,12-trien-1-ol, specifically the (9Z,12Z,15Z) isomer (linolenyl alcohol), is its antibacterial effect, particularly against Gram-positive bacteria. smolecule.commedchemexpress.comszabo-scandic.comtargetmol.com Research has demonstrated its ability to inhibit the in-vitro growth of oral bacteria such as Streptococcus mutans. smolecule.comszabo-scandic.com However, the precise molecular targets and signaling pathways mediating this antibacterial action are not yet fully elucidated and represent a key area for future research. Understanding the mechanism could lead to the development of novel antibacterial agents, especially in an era of increasing antibiotic resistance.
Beyond its antimicrobial properties, preliminary research suggests that linolenyl alcohol may possess anti-inflammatory and anticancer effects. smolecule.comresearchgate.net Studies on structurally related polyunsaturated fatty acids have shown modulation of key inflammatory signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. Future investigations should aim to determine if this compound and its isomers exert similar effects. Elucidating its impact on the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes is a promising research direction. smolecule.com
In the context of cancer, some studies have indicated that linolenyl alcohol can induce apoptosis (cell death) in various cancer cell lines in vitro. smolecule.comresearchgate.net The signaling cascades involved in this process are a critical area for discovery. Research could focus on its interaction with key proteins in apoptosis pathways, such as caspases and Bcl-2 family proteins. Identifying the specific cellular receptors and downstream signaling molecules that are modulated by this fatty alcohol will be crucial for understanding its potential as a therapeutic agent.
Biotechnological Exploitation of Biosynthetic Enzymes for Sustainable Production
The chemical synthesis of specific isomers of this compound can be complex and may not be environmentally sustainable. A significant emerging avenue of research is the use of biotechnological methods for its production. The oleaginous yeast Yarrowia lipolytica has emerged as a promising chassis for the sustainable production of fatty alcohols, including linolenyl alcohol. smolecule.com
Engineered strains of Yarrowia lipolytica have been developed to produce fatty alcohols directly from glucose. smolecule.com This is achieved through the heterologous expression of fatty acyl-CoA reductase (FAR) enzymes. These enzymes catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols. By selecting or engineering strains with a high content of γ-linolenic acid and expressing an efficient FAR, it is possible to direct the metabolic flux towards the production of γ-linolenyl alcohol.
Future research in this area will likely focus on several key aspects to enhance production efficiency:
Enzyme Discovery and Engineering: Identifying novel FAR enzymes with higher catalytic efficiency and substrate specificity for γ-linolenoyl-CoA.
Metabolic Engineering: Further modification of the host organism's metabolic pathways to increase the precursor pool of γ-linolenic acid and redirect it away from competing pathways, such as triacylglycerol synthesis. smolecule.com
Process Optimization: Optimizing fermentation conditions, such as media composition and cultivation parameters, to improve titers and yields. Current research has achieved production levels of up to 5.8 g/L in bioreactors. smolecule.com
Expansion to other isomers: Adapting these biotechnological platforms to produce other isomers of this compound by using yeast strains that naturally produce or are engineered to produce different fatty acid precursors.
This biotechnological approach offers a more sustainable and potentially cost-effective alternative to traditional chemical synthesis, paving the way for the larger-scale production of this compound for various applications.
Development of Stereoselective Synthetic Methodologies for Defined Isomers
The biological activity of this compound is highly dependent on the specific geometry (cis/trans or Z/E) and position of its three double bonds. Therefore, the development of stereoselective synthetic methodologies to produce specific, defined isomers is of paramount importance for both research and potential therapeutic applications. While the total synthesis of this compound itself is not extensively documented, methodologies developed for related polyunsaturated fatty acids and alcohols can be applied.
Emerging research in this field focuses on several powerful synthetic strategies:
Wittig Reaction and its Variants: The Wittig reaction is a cornerstone for creating carbon-carbon double bonds with some degree of stereocontrol. szabo-scandic.com By carefully selecting the appropriate phosphonium (B103445) ylide and aldehyde, it is possible to favor the formation of either the Z or E isomer.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Sonogashira couplings are powerful tools for constructing complex molecules with high stereoselectivity. szabo-scandic.com For instance, a stereodefined vinyl halide can be coupled with a vinyl boronic acid (Suzuki) or a terminal alkyne (Sonogashira) to create a diene or enyne unit with a specific configuration. Subsequent stereoselective reduction of the alkyne can then furnish the desired triene structure.
Titanium-Catalyzed Cyclomagnesiation: This is a more novel approach for the stereoselective synthesis of Z,Z-dienes. nih.gov The cross-cyclomagnesiation of allenes with a Grignard reagent in the presence of a titanium catalyst can generate a magnesacyclopentane intermediate, which can then be converted to the desired polyunsaturated structure. nih.gov
Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a highly stereoselective means of synthesis. Lipases can be used for the kinetic resolution of racemic alcohols, allowing for the separation of enantiomers. googleapis.com Furthermore, enzymes can be used to introduce double bonds with specific stereochemistry.
Future work in this area will likely involve the refinement of these methods to improve yields and stereoselectivity, as well as the development of novel catalytic systems that can construct the triene system of this compound in a more convergent and efficient manner.
Integration into Metabolomics and Lipidomics Platforms for Systems Biology Approaches
Metabolomics and lipidomics are powerful systems biology tools that aim to comprehensively identify and quantify the small molecules (metabolites) and lipids within a biological system. nih.gov The integration of this compound into these platforms is an important future direction that could reveal its role in broader biological networks.
Currently, the direct detection of this compound in untargeted metabolomics or lipidomics studies is not widely reported. However, there are instances where it has been identified in the metabolome of plant essential oils and its carnitine conjugate has been noted in studies on environmental pollutant exposure. researchgate.netnih.gov
A more immediate approach to understanding its role within systems biology is to monitor its direct metabolic precursor, γ-linolenic acid (GLA). GLA is a more commonly measured fatty acid in lipidomics studies. By correlating the levels of GLA with physiological or pathological states, and with the expression of biosynthetic enzymes like fatty acyl-CoA reductases, researchers can infer the potential involvement of this compound.
Future research should focus on:
Developing Targeted Analytical Methods: Establishing sensitive and specific analytical methods, likely using liquid chromatography-mass spectrometry (LC-MS), for the routine detection and quantification of this compound and its isomers in biological samples like plasma, tissues, and cells.
Inclusion in Lipidomics Databases: Incorporating the mass spectral data and retention times of different this compound isomers into public lipidomics databases to facilitate its identification in untargeted studies.
Biomarker Discovery: Investigating whether levels of this compound or its metabolites change in response to disease, therapeutic intervention, or environmental exposures, which could establish it as a novel biomarker.
Pathway Analysis: Integrating quantitative data on this compound into metabolic network models to understand how it interacts with other lipids and metabolic pathways. This could provide insights into its mechanism of action and biological functions from a systems-level perspective.
By successfully integrating this compound into metabolomics and lipidomics platforms, a more holistic understanding of its biological significance can be achieved, potentially uncovering new roles in health and disease.
Q & A
Q. What are the key physicochemical properties of Octadeca-6,9,12-trien-1-ol critical for experimental design?
this compound (CAS 24149-05-1) has a molecular weight of 264.245 g/mol, a polar surface area (PSA) of 20.23 Ų, and a LogP value of 5.57, indicating moderate hydrophobicity . These properties are essential for solubility assessments (e.g., in aqueous vs. organic solvents), chromatographic separation optimization (e.g., HPLC or GC), and predicting bioavailability in biological systems. Researchers should verify these values experimentally using techniques like shake-flask LogP determination or computational tools (e.g., ACD/Labs) to align with their specific solvent systems .
Q. What safe handling practices should be prioritized for this compound in laboratory settings?
While no specific safety data exists for this compound, analogous unsaturated alcohols (e.g., cis,cis-Octadeca-9,12-dienol) require precautions against static discharge, ignition sources, and inhalation of vapors . Use grounded equipment, conduct reactions under inert atmospheres (e.g., N₂), and employ fume hoods for volatile phases. Store in airtight containers at –20°C to prevent oxidation, as polyunsaturated alcohols are prone to peroxidation .
Q. Which analytical methods are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming double-bond positions (δ 5.3–5.4 ppm for allylic protons) and hydroxyl group presence (δ 1.5–2.0 ppm). Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for accurate molecular ion detection. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm hydroxyl (∼3300 cm⁻¹) and C=C (∼1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
Synthesis via partial hydrogenation of polyunsaturated precursors (e.g., linolenic acid derivatives) requires careful catalyst selection. Palladium-on-carbon (Pd/C) under controlled H₂ pressure (1–2 atm) selectively reduces non-conjugated double bonds while preserving the 6,9,12-trienol structure. Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining. For reproducibility, document catalyst loading (5–10 wt%), temperature (25–40°C), and solvent polarity (e.g., ethanol vs. hexane) to mitigate side reactions .
Q. What strategies address solubility limitations of this compound in aqueous-based biological assays?
Due to its high LogP, formulate the compound in biocompatible surfactants (e.g., Tween-80) or cyclodextrin complexes (e.g., β-cyclodextrin) to enhance aqueous dispersion. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle stability. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) and confirm hydrolysis rates in physiological buffers using UV-Vis spectroscopy .
Q. How should contradictory bioactivity data for this compound across studies be critically analyzed?
Discrepancies may arise from impurities (e.g., peroxidation products) or assay variability. Perform HPLC purity checks (>98%) and quantify degradation products using LC-MS. Standardize bioassays with positive controls (e.g., known antioxidants for oxidation studies) and statistical validation (ANOVA with post-hoc tests). Cross-reference findings with structural analogs (e.g., γ-linolenic acid derivatives) to identify structure-activity relationships .
Methodological Best Practices
- Data Presentation : Use tables to compare physicochemical properties (e.g., LogP, PSA) across analogs .
- Safety Protocols : Adopt OSHA-compliant handling guidelines for unsaturated alcohols, even if extrapolated from similar compounds .
- Reproducibility : Document synthetic parameters (catalyst, solvent, temperature) in detail, aligning with IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
